molecular formula C16H22N2O2 B4574304 N-(2,3-dihydro-1H-inden-5-yl)-2,6-dimethyl-4-morpholinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-2,6-dimethyl-4-morpholinecarboxamide

Cat. No.: B4574304
M. Wt: 274.36 g/mol
InChI Key: VCUGBQKKAKXVMJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2,6-dimethyl-4-morpholinecarboxamide is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.168127949 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research on compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, highlights the complex metabolism and elimination processes drugs undergo in the human body. Studies have identified principal circulating components and metabolites, shedding light on the drug's disposition and the role of specific metabolic pathways (Renzulli et al., 2011).

Radioprotection

Investigations into compounds offering protection against radiation effects have identified molecules that can prevent radiation-induced alterations in DNA, RNA, and protein biosynthesis, showcasing potential therapeutic applications in radioprotection (Hasan Ss et al., 1983).

Cellular Proliferation Imaging

The development of imaging agents for evaluating tumor proliferation presents another research application. Compounds such as 18F-ISO-1 have been studied for their ability to correlate with tumor proliferative indexes, offering insights into the potential use of novel compounds in diagnostic imaging and therapy assessment (Dehdashti et al., 2013).

Surfactant Allergies

Research into surfactant allergies has identified specific amide-containing surfactants that could cause allergic reactions, contributing to the understanding of allergenic potential and safety evaluation of new compounds in consumer products (Grey et al., 2016).

Metabolic Pathways

Exploring the metabolism of various compounds, such as DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide), provides valuable information on how compounds are processed in the body, including the identification of major metabolites and the quantification of urinary excretion. This research aids in the understanding of pharmacokinetics and the potential toxicological impacts of compounds (Schofield et al., 1999).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-9-18(10-12(2)20-11)16(19)17-15-7-6-13-4-3-5-14(13)8-15/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUGBQKKAKXVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-2,6-dimethyl-4-morpholinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-2,6-dimethyl-4-morpholinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-2,6-dimethyl-4-morpholinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.